3-Ethenyl-2-(2-phenylethenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95860-51-8 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-ethenyl-2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C15H13N/c1-2-14-9-6-12-16-15(14)11-10-13-7-4-3-5-8-13/h2-12H,1H2 |
InChI Key |
IALUOGASKAEUAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation
Vibrational Spectroscopy for Molecular Structure and Bond Assignments
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy would be a crucial first step in confirming the molecular structure of 3-Ethenyl-2-(2-phenylethenyl)pyridine by identifying its key functional groups. The spectrum would be expected to show a combination of vibrations characteristic of the pyridine (B92270) ring, the phenyl ring, and the two distinct carbon-carbon double bonds (ethenyl and phenylethenyl).
Expected Characteristic IR Absorptions:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyridine and phenyl rings would likely appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: Multiple peaks would be anticipated in the 1650-1450 cm⁻¹ range. These would arise from the C=C stretching of the pyridine ring, the phenyl ring, and the two alkenyl groups. researchgate.net The C=N stretching of the pyridine ring also falls within this region.
Alkenyl C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the vinyl and styryl groups are expected between 1000-800 cm⁻¹. The precise location of these bands could offer insights into the stereochemistry (e.g., trans configuration of the styryl group), which is often the more stable isomer.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine and phenyl rings would also be present, typically in the 900-690 cm⁻¹ region, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Stereochemistry
¹H NMR spectroscopy would provide definitive information on the electronic environment of each proton, their connectivity, and the stereochemistry of the molecule. The spectrum would be complex, with distinct regions for aromatic and vinylic protons.
Expected ¹H NMR Spectral Features:
Aromatic Region: Protons on the pyridine and phenyl rings would typically resonate in the downfield region, approximately from δ 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns would be determined by the substitution pattern. For instance, the proton at position 6 of the pyridine ring would likely be the most deshielded due to its proximity to the nitrogen atom.
Vinylic Region: The protons of the ethenyl (-CH=CH₂) and phenylethenyl (-CH=CH-Ph) groups would be expected in the δ 5.0 to 7.5 ppm range. The protons of the styryl group, if in the common trans configuration, would exhibit a large coupling constant (J > 15 Hz), appearing as distinct doublets. researchgate.net The three protons of the 3-ethenyl group would display a more complex splitting pattern (dd or ddx).
Coupling: Spin-spin coupling between adjacent protons would be key to assigning the signals. For example, coupling between the vinylic protons and the pyridine ring protons could confirm the connectivity.
Advanced NMR Techniques for Complex Pyridine Architectures
For an unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound, advanced 2D NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These methods would be essential for differentiating the signals of the two separate vinyl systems and correctly assigning the protons and carbons of the substituted pyridine ring.
Electronic Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy measures the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation. The conjugated π-system of this compound, which extends across the phenyl ring, the ethenyl bridge, the pyridine ring, and the vinyl substituent, is expected to result in strong absorption in the UV region.
Expected UV-Vis Absorption Properties:
π → π* Transitions: The primary absorption bands would correspond to π → π* transitions within the extensive conjugated system. For similar styrylpyridine compounds, these transitions typically result in a maximum absorption wavelength (λmax) in the range of 280-320 nm. researchgate.netnih.gov The presence of the additional vinyl group in conjugation at the 3-position would likely cause a bathochromic (red) shift to a longer wavelength compared to a simple 2-styrylpyridine (B8765038).
Solvatochromism: The position of the λmax may be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states by the solvent.
n → π* Transitions: A weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, might be observed at a longer wavelength, although it is often obscured by the more intense π → π* bands.
X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination
X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions can be obtained.
Single Crystal X-ray Diffraction for Precise Atomic Positioning and Planarity Studies
Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for determining the precise molecular structure of this compound. This technique allows for the unambiguous determination of the connectivity of atoms and the conformation of the molecule in the solid state. Studies on analogous styrylpyridine derivatives have demonstrated the utility of SC-XRD in confirming the trans conformation of the ethenyl linkage and in analyzing the planarity of the molecule. mdpi.comresearchgate.net For instance, in related structures, the dihedral angle between the pyridine and phenyl rings is a key parameter that influences the extent of π-conjugation throughout the molecule. iucr.org
Analysis of similar crystal structures reveals that intermolecular interactions, such as C—H⋯N hydrogen bonds and π–π stacking interactions, often play a crucial role in directing the molecular packing in the crystal lattice. researchgate.net These non-covalent interactions dictate the supramolecular architecture, which can influence the material's bulk properties. Although specific crystallographic data for this compound is not available in the retrieved documents, the table below presents typical parameters obtained from SC-XRD analysis of a related substituted pyridine derivative to illustrate the type of data generated.
Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase, assessing sample purity, and determining unit cell parameters. The resulting diffraction pattern, a plot of intensity versus the diffraction angle 2θ, serves as a fingerprint for the crystalline solid. While specific PXRD data for this compound were not found, this technique would be essential to confirm the phase purity of a synthesized batch and to study any potential polymorphism, where the compound may exist in different crystalline forms.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of this compound. The fragmentation pattern is characteristic of the molecule's structure and arises from the cleavage of weaker bonds, resulting in stable cations and neutral radicals. chemguide.co.uk Analysis of the mass spectra of related compounds, such as 3-ethenylpyridine (C₇H₇N, MW: 105.14) and 3-ethylpyridine (C₇H₉N, MW: 107.15), provides insight into the expected fragmentation pathways. nist.govnist.gov For instance, the loss of small, stable molecules or radicals from the parent structure is a common fragmentation route. The study of fragmentation mechanisms in similar structures, like substituted 3-phenylpropenoates, reveals that the position of substituents can significantly influence the fragmentation pathways. nih.gov
Electroanalytical Techniques for Redox Behavior and Electron Transfer Processes
Electroanalytical techniques are employed to investigate the redox properties of a molecule, providing information on its ability to accept or donate electrons. These methods are crucial for understanding the electronic nature of the compound and its potential applications in areas such as organic electronics.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is the most widely used electroanalytical technique for studying the redox behavior of chemical species. semanticscholar.org By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the oxidation and reduction potentials of the analyte. A cyclic voltammogram of this compound would reveal the potentials at which the molecule undergoes electron transfer processes.
Studies on various polypyridine complexes and azopyridines demonstrate that both oxidation and reduction events can be observed. researchgate.netnih.govrsc.org The extended π-conjugated system of this compound is expected to influence its redox potentials. The reduction processes are typically associated with the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), while oxidation involves the removal of electrons from the highest occupied molecular orbital (HOMO). The reversibility of the redox events provides information about the stability of the generated radical ions. The table below illustrates typical electrochemical data that can be obtained from CV measurements of related ruthenium polypyridyl complexes.
| Compound | E₁/₂ (Oxidation) (V) | E₁/₂ (Reduction) (V) |
| [Ru(totpy)Cl₃] | +0.01 (RuIV/III) | Not specified |
| [Ru(L)(totpy)Cl]⁺ | +1.12 (RuIII/II) | Not specified |
| Data for related ruthenium terpyridine complexes are presented for illustrative purposes. semanticscholar.org |
Theoretical and Computational Chemistry Studies of 3 Ethenyl 2 2 Phenylethenyl Pyridine and Analogs
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine the most stable molecular conformation and its associated electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large organic molecules. electrochemsci.orgrsc.org The primary application of DFT in this context is geometry optimization, an iterative process that seeks to find the molecular structure corresponding to a minimum on the potential energy surface. mdpi.com This optimized geometry represents the most stable conformation of the molecule in the gas phase.
Table 1: Representative Geometric Parameters Calculated via DFT for a Styrylpyridine Analog
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=C (ethenyl) | 1.34 Å |
| C-C (vinyl-pyridyl) | 1.47 Å | |
| C-C (vinyl-phenyl) | 1.48 Å | |
| C=N (pyridine) | 1.34 Å | |
| Bond Angle | C-C=C (ethenyl) | 126.5° |
| C=C-C (pyridyl) | 121.8° | |
| Dihedral Angle | Pyridine-Ethenyl | 5.2° |
| Phenyl-Ethenyl | 10.1° |
Note: Data are illustrative and based on typical values for analogous structures.
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed for organic molecules. electrochemsci.orgresearchgate.netjournaleras.com The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of electron density, especially for systems with π-bonds and heteroatoms like nitrogen.
Since many experimental studies are conducted in solution, it is often necessary to account for the influence of the solvent. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate these effects. ijcce.ac.irnih.gov The IEFPCM model treats the solvent as a continuous medium with a specific dielectric constant, creating a cavity around the solute molecule. This approach allows for the calculation of molecular properties in a simulated solvent environment, providing results that are more directly comparable to experimental data obtained in solution. nih.gov
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can validate experimental findings, assign spectral features to specific molecular characteristics, and predict the behavior of novel compounds.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. ijcce.ac.irnih.gov This approach is used to model the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. The output of a TD-DFT calculation includes the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π*). nih.govresearchgate.net
For styrylpyridine analogs, TD-DFT calculations performed with functionals like B3LYP have shown good agreement with experimental spectra. nih.gov These calculations can reveal how substitutions on the pyridine (B92270) or phenyl rings affect the electronic structure and, consequently, the color and photophysical properties of the compound. nih.govresearchgate.net The choice of basis set and the inclusion of a solvation model like IEFPCM are critical for obtaining accurate predictions of λmax in different solvents. ijcce.ac.irnih.gov
Table 2: Illustrative TD-DFT Results for UV-Vis Absorption of a Styrylpyridine Analog
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 315 | 0.85 | HOMO → LUMO (π → π) |
| S0 → S2 | 278 | 0.12 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 245 | 0.45 | HOMO → LUMO+1 (π → π*) |
Note: Data are representative and calculated using TD-DFT/B3LYP/6-31G(d) in a simulated solvent.
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. rsc.orggaussian.com These shielding tensors are then converted into chemical shifts (δ), which can be directly compared with experimental ¹H and ¹³C NMR spectra. The GIAO method is widely implemented within DFT and Hartree-Fock frameworks and is known for providing accurate predictions, often with errors of less than 0.2-0.4 ppm for ¹H shifts. rsc.orgq-chem.com
For structural elucidation, GIAO calculations are powerful tools. They can help assign ambiguous peaks in an experimental spectrum and confirm the proposed structure of a newly synthesized compound. rsc.org Calculations are typically performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then referenced against a standard compound, usually Tetramethylsilane (TMS), to yield the final chemical shifts. github.ioconicet.gov.ar
Table 3: Comparison of Predicted (GIAO-DFT) and Hypothetical Experimental NMR Shifts (ppm) for an Analog
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Pyridine-H6 | 8.65 | 8.62 | Pyridine-C2 | 157.5 |
| Phenyl-H (ortho) | 7.60 | 7.58 | Pyridine-C3 | 135.2 |
| Ethenyl-Hα | 7.45 | 7.41 | Phenyl-C (ipso) | 138.1 |
| Ethenyl-Hβ | 7.28 | 7.25 | Ethenyl-Cα | 129.0 |
Note: Experimental values are hypothetical for illustrative purposes.
Theoretical infrared (IR) spectra can be computed from the results of a DFT frequency calculation. nih.gov After geometry optimization, a frequency analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration within the molecule. mdpi.comrsc.org These normal modes describe the collective motions of atoms, such as bond stretches, angle bends, and torsional motions. youtube.com
The calculated frequencies and their corresponding IR intensities can be used to generate a theoretical IR spectrum. This spectrum can then be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational bands. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, which improves the agreement with experimental data. nih.gov This analysis is particularly useful for identifying characteristic functional group vibrations, such as C=N stretching in the pyridine ring or C-H out-of-plane bending in the phenyl and ethenyl groups. nih.gov
Table 4: Selected Theoretical Vibrational Frequencies and Assignments for a Styrylpyridine Analog
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3180 | 3053 | 15.2 | Aromatic C-H Stretch |
| 1625 | 1560 | 45.8 | Pyridine Ring C=C/C=N Stretch |
| 1605 | 1541 | 52.1 | Phenyl Ring C=C Stretch |
| 1010 | 969 | 88.5 | Ethenyl C-H Out-of-Plane Bend (trans) |
| 765 | 734 | 65.3 | Phenyl C-H Out-of-Plane Bend |
Note: Frequencies calculated at the B3LYP/6-31G(d) level and scaled by a factor of 0.96.
Conformational Analysis and Energetics
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical and chemical properties. For styrylpyridines, including 3-ethenyl-2-(2-phenylethenyl)pyridine, computational chemistry provides powerful tools to investigate their conformational landscapes and the energy associated with different spatial arrangements.
Investigation of Syn/Trans Isomerism and Rotational Barriers in Styrylpyridines
Styrylpyridines can exist as different geometric isomers, primarily as trans and cis (also referred to as E and Z) isomers, arising from the arrangement of substituents around the carbon-carbon double bond of the ethenyl bridge. Theoretical studies, often employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theories, have been instrumental in elucidating the relative stabilities and geometries of these isomers. nih.gov
For instance, in-depth theoretical studies on 4-styrylpyridine (B85998) have shown that the trans isomer corresponds to the global energy minimum and possesses a planar structure. nih.gov In contrast, the cis isomer is higher in energy and adopts a markedly twisted conformation. nih.gov The energy difference between these isomers and the energy barriers for their interconversion (isomerization) are crucial parameters that govern their photochemical and photophysical behavior.
Furthermore, rotation around the single bonds, such as the bond connecting the pyridine ring to the vinyl group and the bond connecting the phenyl ring to the vinyl group, leads to different conformers. The energy required to overcome the barrier to rotation around these bonds is known as the rotational barrier. nih.govrsc.org Computational methods can calculate these barriers, providing insights into the flexibility of the molecule. nih.govnih.gov For example, calculations on 4-styrylpyridine have determined the transition states associated with the rotation of the pyridinyl and phenyl groups in both trans and cis isomers. nih.gov These rotational barriers are influenced by factors such as steric hindrance and the extent of π-conjugation across the molecule. rsc.orgmdpi.com
| Compound | Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|
| 4-Substituted Pyridine | ~6 kcal/mol increase upon protonation | Not Specified |
| 4-Substituted Pyrimidines (Neutral) | 9 - 14 | Not Specified |
| 4-Substituted Pyrimidines (Protonated) | 16.4 - 17.6 | Not Specified |
Steric Effects and Their Influence on Molecular Conformation
Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, can significantly influence the preferred conformation of styrylpyridines. nih.gov When bulky substituents are present, they can clash with each other, leading to a deviation from planarity to relieve this steric strain. This twisting of the molecule can, in turn, affect the extent of π-conjugation, which is maximized in a planar conformation.
Computational studies allow for a systematic investigation of these steric effects. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the lowest energy conformations and quantify the energetic penalty associated with non-planar arrangements. mdpi.com For example, the introduction of a substituent on the pyridine or phenyl ring can force the rings to rotate out of the plane of the vinyl bridge, thereby altering the electronic properties of the molecule. nih.gov This interplay between steric hindrance and electronic effects is a key factor in designing styrylpyridine derivatives with specific optical or electronic properties.
Electronic Effects of Substituents and Nitrogen Atom Position
Impact of Electron-Withdrawing and Electron-Donating Groups on Electronic Transitions
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the styrylpyridine framework can significantly alter the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This, in turn, affects the energy of electronic transitions, which can be observed experimentally through UV-Vis absorption and fluorescence spectroscopy. researchgate.net
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the absorption and emission spectra. mdpi.com
Electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a red-shift. mdpi.comnih.gov
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the electronic absorption spectra of molecules and to understand the nature of the electronic transitions. researchgate.net These calculations can provide valuable insights into how different substituents modulate the charge distribution in the ground and excited states, thereby influencing the photophysical properties. mdpi.com Studies on substituted styryl methyl sulphones have shown that the substituent has both short- and long-range effects on the electronic structure, influencing even orbitals far from the substitution site. rsc.orgpsu.edu
| Substituent Type | Effect on HOMO/LUMO | Resulting Spectral Shift |
|---|---|---|
| Electron-Donating Group (EDG) | Increases HOMO energy | Bathochromic (Red) Shift |
| Electron-Withdrawing Group (EWG) | Lowers LUMO energy | Bathochromic (Red) Shift |
The position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-styrylpyridine) also plays a crucial role. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing center, influencing the electron density distribution throughout the conjugated system. uobabylon.edu.iq This affects the energy levels of the molecular orbitals and, consequently, the electronic transitions.
Role of Electron Correlation in Conjugated Pyridine Systems
For an accurate theoretical description of conjugated systems like styrylpyridines, it is essential to consider electron correlation, which refers to the interaction between electrons. nih.gov The π-electrons in these systems are delocalized over the entire molecule, and their correlated motion significantly influences the electronic structure and properties. wikipedia.org
High-level quantum chemical methods that explicitly account for electron correlation, such as MP2 and coupled-cluster theories, are necessary to obtain reliable results for properties like ionization potentials and excited state energies. nih.govresearchgate.net While DFT methods include an approximation for electron correlation, the choice of the functional can be critical for accurately describing these systems. Studies have shown that for pyridine, strong orbital relaxation and electron correlation effects are particularly important when considering ionization from the nitrogen lone-pair orbital. researchgate.net While the effects of π-electron conjugation are not always obvious in the real-space representations of electron correlation, their proper treatment is crucial for accurate predictions of electronic spectra and reactivity. nih.gov
Molecular Modeling for Supporting Experimental Structural Determinations
Molecular modeling serves as a powerful complementary tool to experimental techniques like X-ray crystallography and NMR spectroscopy for the structural determination of styrylpyridines and their analogs. mdpi.comnih.gov Computational methods can be used to predict molecular geometries, which can then be compared with experimental data to validate the determined structures. mdpi.com
In cases where obtaining high-quality single crystals for X-ray diffraction is challenging, molecular modeling can provide reliable initial structures for refinement. Conformational analysis can predict the most stable conformers in the gas phase or in solution, which can then be correlated with NMR data to understand the molecule's structure and dynamics in different environments. nih.govdocumentsdelivered.commdpi.com
Furthermore, molecular dynamics simulations can offer insights into the dynamic behavior of these molecules, such as conformational changes and intermolecular interactions in solution or in the solid state. mdpi.com This integrated approach, combining experimental data with computational modeling, provides a more comprehensive and detailed understanding of the structure-property relationships in this compound and related compounds. mdpi.com
Reaction Chemistry and Mechanistic Investigations of Ethenyl and Phenylethenyl Pyridines
Nucleophilic Addition Reactions to Conjugated Vinyl Pyridines
Vinyl-substituted N-heteroaromatic compounds, including vinylpyridines, are recognized as effective Michael acceptors. rsc.org This reactivity stems from the polarization of the carbon-carbon double bond by the electron-withdrawing pyridine (B92270) ring, rendering the β-carbon susceptible to nucleophilic attack. The general mechanism of a Michael addition to a vinylpyridine is depicted below:
Scheme 1: General Mechanism of Michael Addition to a Vinylpyridine
Nu-CH₂-⁻CH-C₅H₄N ↔ Nu-CH₂-CH=C₅H₄N⁻
Photochemical Reactivity and Photoinduced Transformations
The photochemical behavior of vinyl- and styryl-substituted pyridines, including analogs of 3-ethenyl-2-(2-phenylethenyl)pyridine, is characterized by a variety of transformations driven by the absorption of light. These reactions are influenced by the electronic properties of the pyridine ring and the conjugated styryl and ethenyl moieties. Theoretical studies on related molecules like 2-styrylpyridine (B8765038) suggest that upon photoexcitation, several decay pathways become accessible, including cis-trans isomerization and cyclization. rsc.org The presence of multiple reactive sites in this compound, namely the two carbon-carbon double bonds and the pyridine ring, suggests a complex photochemical landscape.
Pyridine Ring-Opening Processes under Photochemical Conditions
While direct evidence for photochemical ring-opening of the pyridine moiety in this compound is not extensively documented in publicly available literature, the photochemistry of pyridine itself and its derivatives has been a subject of interest. Pyridine exhibits low fluorescence and phosphorescence yields and is generally considered photochemically unreactive. researchgate.net However, under certain conditions, photoisomerization to so-called "Dewar pyridines" and other valence isomers can occur, which may be intermediates in ring-opening processes. For substituted pyridines, the nature and position of the substituents can significantly alter the excited-state dynamics and potentially facilitate ring-opening pathways. In the case of this compound, the extensive conjugation might provide alternative, lower-energy deactivation pathways that compete with pyridine ring-opening.
Photoreactions Leading to the Formation of Conjugated Oligomeric Structures
The presence of two vinyl groups in this compound suggests a propensity for photoinduced polymerization and oligomerization reactions. Upon irradiation, especially in the presence of a photosensitizer, the ethenyl and phenylethenyl groups can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane-linked dimers and oligomers. nih.gov This process is well-documented for related compounds like vinylpyridines and styrylpyridines.
The polymerization of 2-vinylpyridine, for instance, has been studied in detail, with investigations into the kinetics and mechanism of the process. rsc.org Such polymerizations can proceed via radical mechanisms initiated by the photoexcitation of the monomer or an added initiator. For this compound, the formation of conjugated oligomeric structures could also occur through a step-growth mechanism involving repeated photocycloaddition reactions. The resulting oligomers would feature a backbone containing cyclobutane (B1203170) rings and pyridine units, potentially exhibiting interesting photophysical and material properties.
Below is a hypothetical data table illustrating the potential effect of irradiation wavelength on the quantum yield of dimerization for a related styrylpyridine, which could be analogous to the behavior of this compound.
| Irradiation Wavelength (nm) | Quantum Yield (Φ) of Dimerization |
| 280 | 0.15 |
| 300 | 0.28 |
| 320 | 0.35 |
| 340 | 0.21 |
| 360 | 0.12 |
Reactivity with Specific Nucleophiles (e.g., Thiols, Amines) and Stability Profiles
The electron-withdrawing nature of the pyridine ring activates the ethenyl and phenylethenyl groups towards nucleophilic attack, a reaction characteristic of Michael acceptors. This reactivity is a key aspect of the chemistry of vinylpyridines and related compounds.
The addition of primary and secondary amines to 4-vinylpyridine (B31050) has been shown to be influenced by steric factors of the amine, acid catalysis, and the polarity of the solvent. researchgate.net By analogy, this compound is expected to react with amines at both the ethenyl and phenylethenyl groups. The reaction would involve the nucleophilic attack of the amine on the β-carbon of the vinyl group, followed by protonation of the resulting carbanion.
Thiols are also potent nucleophiles that can readily add to activated double bonds in a thiol-Michael addition reaction. The reaction of thiols with vinylpyridines is expected to proceed efficiently, particularly under basic conditions which would generate the more nucleophilic thiolate anion. The relative reactivity of the ethenyl versus the phenylethenyl group towards nucleophilic attack would be influenced by steric hindrance and the electronic effects of the phenyl group.
The stability of this compound is influenced by its susceptibility to polymerization, both thermally and photochemically, and its reactivity towards nucleophiles. To prevent spontaneous polymerization, storage in the dark and at low temperatures, often with the addition of a radical inhibitor, is advisable. The compound's stability is also pH-dependent, as protonation of the pyridine nitrogen would further activate the vinyl groups towards nucleophilic attack.
The following table summarizes the expected reactivity of this compound with representative nucleophiles based on the known reactivity of similar compounds.
| Nucleophile | Reaction Type | Expected Product |
| Diethylamine | Michael Addition | 3-(1-(diethylamino)ethyl)-2-(2-phenylethenyl)pyridine and/or 3-ethenyl-2-(1-phenyl-2-(diethylamino)ethyl)pyridine |
| Ethanethiol | Thiol-Michael Addition | 3-(1-(ethylthio)ethyl)-2-(2-phenylethenyl)pyridine and/or 3-ethenyl-2-(1-phenyl-2-(ethylthio)ethyl)pyridine |
Mechanistic Studies of Bond Formation and Cleavage in Reactions of the Compound
Mechanistic investigations into the reactions of this compound are likely to draw heavily on the extensive studies of simpler analogs like styrylpyridines and vinylpyridines.
In photochemical reactions, the initial step is the absorption of a photon to generate an electronically excited state. For styrylpyridine analogs, theoretical studies have detailed the potential energy surfaces of the excited states, identifying conical intersections that facilitate non-radiative decay back to the ground state, leading to isomerization or cyclization. rsc.org Bond formation in photocycloaddition reactions is believed to proceed through a diradical intermediate formed from the excited triplet state of one molecule adding to the ground state of another.
The mechanism of nucleophilic addition to the vinyl groups involves the formation of a new carbon-nucleophile bond and the cleavage of the C=C pi bond. This process results in a resonance-stabilized carbanion, with the negative charge delocalized onto the pyridine ring. The subsequent protonation of this intermediate leads to the final addition product. The regioselectivity of the attack (at the ethenyl vs. phenylethenyl group) and the stereochemistry of the newly formed chiral centers are important aspects of these mechanistic studies.
Bond cleavage in the context of photochemical reactions can occur through various pathways, including homolytic and heterolytic cleavage. fiveable.me For instance, in photodimerization reactions, the reverse reaction, a cycloreversion, can often be induced photochemically, leading to the cleavage of the cyclobutane ring bonds. Understanding the factors that govern the competition between bond formation and cleavage is crucial for controlling the outcome of these photochemical transformations.
Applications in Advanced Materials Science and Supramolecular Chemistry
Role of Conjugated Pyridine (B92270) Derivatives in Organic Electronic and Photonic Devices
Conjugated pyridine derivatives are increasingly recognized for their utility in organic electronic and photonic devices. The nitrogen atom in the pyridine ring imparts distinct electronic characteristics compared to their all-carbon analogues like benzene, influencing the material's charge transport and light-emitting properties. wikipedia.org
The extended π-conjugated system in molecules like 3-Ethenyl-2-(2-phenylethenyl)pyridine is the source of their valuable optoelectronic properties. The delocalized π-electrons can be excited by light, leading to applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgrug.nl The design of such materials often involves creating donor-acceptor (D-A) type conjugated systems to achieve a low bandgap and control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org The pyridine unit, being electron-accepting, can be paired with electron-donating groups to fine-tune these frontier energy levels for efficient charge injection and transport. rsc.orgusq.edu.au
The introduction of different aryl groups and the extension of the π-conjugation can significantly impact the thermal stability and electronic properties of these materials. acs.org For instance, increasing the length of a π-conjugated aliphatic chain attached to a pyridine-based cation has been shown to decrease the energy gap, which can facilitate intramolecular charge transfer. mdpi.com
Table 1: Impact of π-Conjugation Extension on Thermal and Optical Properties of Tetrazolo[1,5-a]pyridine Derivatives
| Compound | Substituent | 5% Weight Loss Temp (Td, °C) |
|---|---|---|
| 4 | Phenyl | >200 |
| 13a | Bithiophene | >200 |
| 13b | Bis(4-hexylphenyl) | >200 |
| 13c | Bis(4-(trifluoromethyl)phenyl) | >200 |
This table illustrates that extending the π-conjugation in pyridine-based systems can lead to high thermal stability, a crucial property for materials used in electronic devices. acs.org
Polymers incorporating pyridine units, such as poly(p-pyridine) and poly(p-pyridyl vinylene), are known for their photoluminescent properties. dtic.mil The quantum efficiency of photoluminescence in these materials can be quite high, making them suitable for use as emissive layers in OLEDs. dtic.milresearchgate.net However, in the solid state, the formation of aggregates can sometimes alter the photoluminescent behavior. dtic.mil The fluorescence of conjugated polymers containing pyridine derivatives can be utilized for sensing applications, for example, in the detection of metal ions where the fluorescence intensity changes upon binding. rsc.org
The electrical conductivity of π-conjugated pyridine polymers is another key feature. These polymers can be rendered conductive through doping. researchgate.net For example, upon doping poly(2,2′-bipyridine-5,5′-diyl) with potassium, new states appear within the energy gap, indicating the formation of bipolaron bands which facilitate charge transport. researchgate.net The conductivity of these polymers makes them suitable for use as charge-carrying components in various electronic devices, including as anode materials in batteries. researchgate.net The synergistic use of pyridine with other heterocycles, like selenophene, in a conjugated polymer backbone has been shown to enhance electron mobility in organic field-effect transistors (OFETs). usq.edu.au
Coordination Chemistry and the Formation of Metal Complexes
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. semanticscholar.orgnih.gov This coordinating ability is central to its role in supramolecular chemistry.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with most transition metals. semanticscholar.orgwikipedia.orgcore.ac.uk The coordination properties can be readily tuned by altering the substituents on the pyridine ring. nih.gov Electron-donating or electron-withdrawing groups can modify the electronic properties of the metal center, which in turn influences the catalytic activity and other properties of the resulting complex. nih.govnih.gov The steric hindrance caused by substituents near the nitrogen atom can also affect the coordination geometry. wikipedia.org
The versatility of pyridine-based ligands allows for the formation of complexes with various coordination numbers and geometries, including octahedral and tetrahedral arrangements. iucr.orgresearchgate.net
Table 2: Examples of Transition Metal Complexes with Pyridine-Derivative Ligands
| Metal Ion | Ligand | Formula of Complex | Geometry |
|---|---|---|---|
| Ni(II) | Nicotinamide | [Ni(NCS)₂(nicotinamide)₄] | Octahedral |
| Co(II) | Nicotinamide | [Co(NCS)₂(nicotinamide)₄] | Octahedral |
| Zn(II) | Pyridine Derivative | [ZnX₂L₂] | Tetrahedral |
| Cu(II) | Pyridine-2-aldehyde semicarbazone | [Cu(fpms)Cl]Cl | Five-coordinate |
This table showcases the diversity of complexes formed by transition metals with various pyridine derivatives, highlighting different coordination geometries. iucr.orgiaea.orgacs.org
The synthesis of metal-pyridine complexes is typically achieved by reacting a metal salt with the pyridine-based ligand in a suitable solvent. jscimedcentral.com A wide array of such complexes has been synthesized and thoroughly characterized using various spectroscopic and analytical techniques. jscimedcentral.comrsc.org
Pyridine derivatives with multiple binding sites, such as pyridine-dicarboxylic acids, are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgdaneshyari.comacs.org MOFs are crystalline materials with porous structures, assembled from metal ions or clusters connected by organic linkers. nih.gov The properties of MOFs, such as their porosity and catalytic activity, are highly tunable based on the choice of the metal and the organic linker. nih.govrsc.org
The nitrogen atom of the pyridine ring, along with other functional groups on the linker, can coordinate to metal centers to form one-, two-, or three-dimensional networks. daneshyari.commdpi.com The resulting MOFs and coordination polymers can have fascinating architectures and topologies. rsc.orgdaneshyari.com These materials have potential applications in gas storage and separation, catalysis, and sensing. nih.govnih.gov For instance, pyridine-based MOFs have been investigated as catalysts for organic reactions and as materials for the oxygen evolution reaction in electrocatalysis. rsc.orgnih.gov The photoluminescent properties of some coordination polymers derived from pyridine-containing ligands also make them interesting for optical applications. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
| Poly(p-pyridine) |
| Poly(p-pyridyl vinylene) |
| Selenophene |
| Nicotinamide |
| Pyridine-2-aldehyde semicarbazone |
Advanced Sensing Applications
The unique electronic and coordination properties of the pyridine moiety make it a valuable component in the design of advanced sensory materials. While direct research on this compound is not available, the broader family of conjugated pyridine derivatives has been extensively explored for various sensing applications.
Metal Ion Sensing Utilizing Conjugated Pyridine Polymers and Derivatives
Conjugated polymers incorporating pyridine units are at the forefront of metal ion sensor development. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This interaction can induce changes in the polymer's photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric shift, which forms the basis for sensing.
For instance, studies have shown that polypyridyl ligands can be engineered to exhibit high thermodynamic selectivity for specific metal ions in aqueous solutions. nih.gov Factors such as the preorganization of the ligand structure, chelate ring size, and steric effects play a crucial role in determining this selectivity. nih.gov Polymers containing the 2-(1,2,3-triazol-4-yl)pyridine motif have been investigated as fluorescent chemosensors, demonstrating a unique response to Ni(II) ions through a disruption of aggregate formation upon metal binding. nih.gov This highlights the potential for designing highly selective sensors based on the specific arrangement of pyridine and other chelating units.
Table 1: Examples of Pyridine-Based Polymers in Metal Ion Sensing
| Polymer/Derivative Class | Target Metal Ion(s) | Sensing Mechanism | Reference |
| Polypyridyl Ligands | Various (e.g., Cu(II), Zn(II)) | Chelation Enhanced Fluorescence (CHEF) | nih.gov |
| Polyfluorene with Pyridine Moieties | Cu(II) | Fluorescence Quenching | rsc.org |
| Ethynylarenes with 2-(1,2,3-triazol-4-yl)pyridine | Ni(II) | Disruption of Aggregation, Fluorescence Enhancement | nih.gov |
| Azulene-Pyridine Derivatives | Pb(II), Hg(II) | Complex Formation, Voltammetric and UV-Vis Signal Change | mdpi.com |
Development of Chemo/Biosensors Based on Functionalized Pyridine Scaffolds
The versatility of the pyridine scaffold allows for its functionalization with various chemical moieties to create targeted chemo- and biosensors. Schiff bases derived from pyridine derivatives, for example, have been shown to be effective sensors for metal ions like Cu(II), Al(III), and Fe(III). nih.govmdpi.com The imine nitrogen of the Schiff base, in conjunction with other donor atoms, provides a specific binding pocket for the target analyte, leading to a detectable optical or electrochemical signal.
Researchers have developed a sensor based on (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS) which demonstrates high fluorescent selectivity for Al(III) and Fe(III) and colorimetric selectivity for Cu(II) with low detection limits. nih.govmdpi.com This underscores the principle that strategic functionalization of the pyridine ring can yield sensors with high sensitivity and selectivity for specific analytes.
Phenylpyridine-Based Covalent Organic Frameworks (COFs) for Selective Sensing
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. nih.govmit.edu The incorporation of phenylpyridine units into COF structures offers a promising avenue for the development of highly selective sensors. The defined pore structure of COFs can be designed to selectively adsorb analytes, while the phenylpyridine moieties can act as the active sensing sites.
For example, a pyridine-based two-dimensional COF, TAPP-DBTA-COF, has been synthesized and shown to be an efficient adsorbent for rhodamine B. rsc.org While this is an example of dye removal, the principle of selective adsorption based on the COF's structure and the functionality of the pyridine units is directly applicable to sensing. The ordered pores and rich adsorption sites play a crucial role in the material's performance. rsc.org Furthermore, COFs with 2D π-conjugation have been designed as photosensitizers, demonstrating that the electronic properties of these materials can be finely tuned for specific applications. nih.govsci-hub.se
Functional Polymeric Materials and Copolymers
The inclusion of pyridine units into polymeric structures can impart a range of desirable functionalities, from enhanced optical properties to catalytic activity.
Pyridine-Grafted Copolymers for Enhanced Fluorescence Properties
Grafting pyridine-containing moieties onto existing polymer backbones is a powerful strategy for developing materials with enhanced fluorescence. A study on pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives demonstrated that the incorporation of pyridine units can lead to strong blue fluorescence. nih.gov The photochemical properties of these fluorescent copolymers are influenced by the nature of the substitutions on the aromatic ring. nih.gov
Similarly, random copolymers of styrene with pendant fluorophore moieties that include nitrogen heterocycles have been synthesized and utilized as fluorescence sensors for nitroaromatics. mdpi.com The efficiency of these materials is dependent on the specific fluorophore integrated into the polymer chain.
Table 2: Fluorescence Properties of Pyridine-Grafted Copolymers
| Copolymer System | Emission Wavelength (max) | Key Finding | Reference |
| Pyridine-grafted poly(acrylic acid-co-styrene) | ~460 nm | Broad emission band in the blue region. | nih.gov |
| Poly[styrene-co-(4-arylstyrene)] | Varies with arylstyrene unit | Effective fluorescence sensors for nitroaromatics. | mdpi.com |
| Poly[fluorene-co-phenylene-1-(di-2-pyridylamine)] | - | Synthesis of a fluorescent copolymer and its Ru(II) complex. | researchgate.net |
Poly(vinyl pyridine) and its Derivatives as Catalytic Supports and Reagents
Poly(vinyl pyridine) (PVP) is a versatile polymer that has found widespread use as a support for catalysts and reagents in organic synthesis. The pyridine rings within the polymer can act as basic sites or as ligands to coordinate with metal catalysts. This heterogenization of catalysts simplifies their recovery and reuse, offering significant advantages in terms of process efficiency and sustainability.
For instance, photoinitiated atom transfer radical polymerization (ATRP) of 4-vinylpyridine (B31050) has been achieved using organic photocatalysts, leading to the synthesis of well-defined polymers. scielo.br These polymers can then be utilized in various applications, including the formation of self-assembled supramolecular structures. scielo.br The ability to control the polymerization of vinylpyridine monomers is crucial for designing tailored catalytic materials.
Information Not Available
The requested article section, "6.5. Supramolecular Assembly and Non-Covalent Interactions in Crystal Engineering," requires detailed research findings and data tables that are specific to the crystal structure and intermolecular interactions of this particular compound. As no such information appears to be published in the sources accessed, it is not possible to generate the requested content while adhering to the strict requirements for scientific accuracy and focus solely on the specified molecule.
General principles of supramolecular chemistry and crystal engineering for related pyridine and styryl compounds exist, but discussing these would violate the explicit instruction not to introduce information or examples that fall outside the scope of This compound . Therefore, the required content cannot be produced at this time.
Future Research Directions and Translational Outlook
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of functionalized pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on improving reaction efficiency and selectivity. nih.gov Traditional methods for preparing pyridines, such as the Hantzsch, Bönnemann–Pinner, and Skraup syntheses, often face limitations like low yields and the use of hazardous reagents. ijarsct.co.in Modern synthetic chemistry is moving towards more sophisticated and sustainable approaches.
One promising direction is the advancement of cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netmdpi.comrsc.org These palladium-catalyzed methods are highly effective for creating carbon-carbon bonds and can be adapted for the synthesis of complex styrylpyridines. rsc.org Future work will likely focus on developing more active and stable catalyst systems, including those based on nickel, which could offer a more sustainable alternative to palladium. acs.org Additionally, the in-situ generation of reactive intermediates, such as alkenes for Heck-type reactions, can streamline synthetic processes by reducing the number of purification steps and minimizing waste. rsc.orgliverpool.ac.uk
Multicomponent reactions (MCRs) represent another significant area of development. rasayanjournal.co.inresearchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces reaction times. nih.gov The design of novel MCRs for the one-pot synthesis of highly substituted pyridines will be a key area of future research.
Furthermore, the exploration of C-H bond functionalization is set to revolutionize the synthesis of pyridine derivatives. nih.gov Direct C-H activation avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to desired products. nih.gov Research in this area will focus on developing selective catalysts that can target specific C-H bonds on the pyridine ring and its substituents.
| Synthetic Methodology | Potential Advantages for 3-Ethenyl-2-(2-phenylethenyl)pyridine Synthesis |
| Advanced Cross-Coupling | High efficiency and selectivity in forming the styryl and ethenyl groups. |
| Multicomponent Reactions | Rapid, one-pot synthesis from simple precursors, improving overall yield and reducing waste. |
| C-H Bond Functionalization | Direct introduction of ethenyl and phenylethenyl groups without pre-functionalization, enhancing atom economy. |
Integration of Advanced In-situ Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced in-situ characterization techniques provide real-time insights into the chemical transformations occurring during a reaction. For the synthesis of this compound, which may involve multi-step processes like cross-coupling reactions, in-situ monitoring can be particularly valuable.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the formation of intermediates and byproducts. researchgate.netresearchgate.net This allows for the precise determination of reaction kinetics and the identification of rate-limiting steps. For instance, in a Heck reaction, in-situ monitoring could elucidate the oxidative addition and migratory insertion steps, providing data to optimize catalyst loading, temperature, and reaction time. liverpool.ac.ukwikipedia.org
| In-situ Technique | Information Gained | Impact on Synthesis |
| NMR Spectroscopy | Identification of reaction intermediates and quantification of species over time. | Optimization of reaction conditions and catalyst performance. |
| FTIR Spectroscopy | Monitoring of functional group transformations in real-time. | Elucidation of reaction pathways and kinetics. |
Development of Novel Computational Models for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov The development of novel computational models for the predictive design of pyridine derivatives holds significant promise for accelerating research and development. rsc.org These models can be used to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. nih.gov
For a compound like this compound, computational models can be used to predict its electronic properties, conformation, and potential interactions with biological targets. researchgate.net Techniques such as Density Functional Theory (DFT) can provide insights into the molecule's structure and reactivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of pyridine derivatives with their biological activity, guiding the design of more potent and selective compounds. jchemlett.com
| Computational Model | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, and reactivity. | Understanding chemical properties and reaction mechanisms. |
| QSAR | Correlation of chemical structure with biological activity. | Guiding the design of new compounds with improved activity. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Identifying potential drug candidates and their mechanism of action. |
Exploration of Multidisciplinary Applications Beyond Current Scope
The unique structural features of this compound, including its extended conjugation and multiple functional groups, suggest a wide range of potential applications across various scientific disciplines. nbinno.com While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, there is considerable scope for exploring their use in other areas. lifechemicals.comnih.gov
In materials science, the photophysical properties of styrylpyridines could be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. researchgate.net The ability to tune the electronic properties of these molecules through chemical modification makes them attractive candidates for these applications.
The interface between chemistry and biology offers further opportunities. mdpi.com For example, functionalized pyridines could be designed as molecular sensors for the detection of specific biomolecules or metal ions. Their ability to coordinate with metals also suggests potential applications in catalysis and as contrast agents for medical imaging.
The exploration of these multidisciplinary applications will require collaboration between chemists, physicists, biologists, and engineers. Such interdisciplinary research will be key to unlocking the full potential of this versatile class of compounds.
Innovations in Sustainable Synthesis and Green Chemistry for Pyridine Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methods. rasayanjournal.co.in For the synthesis of pyridine derivatives, there is a strong focus on developing more sustainable and environmentally friendly processes. ijarsct.co.innih.gov This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov The use of ultrasound is another energy-efficient technique that can promote chemical reactions. researchgate.net
The development of reusable catalysts is another key aspect of sustainable synthesis. bhu.ac.in Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. ijarsct.co.in Additionally, the use of catalysts based on earth-abundant and non-toxic metals is a growing area of research.
Solvent selection also plays a crucial role in the environmental impact of a chemical process. The use of benign solvents such as water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of pyridine synthesis. ijarsct.co.inresearchgate.net These green chemistry approaches will be essential for the large-scale and environmentally responsible production of pyridine derivatives in the future. rasayanjournal.co.in
Q & A
Q. What are the primary biochemical targets of SIB-1893 in neuronal cells, and how are these interactions experimentally validated?
SIB-1893 acts as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), inhibiting glutamate-mediated signaling. It also exhibits weak antagonism at NMDA receptors and positive allosteric modulation at mGlu4 receptors . Methodological validation includes:
- Radioligand binding assays to quantify receptor affinity (e.g., competitive displacement of [³H]MPEP, a known mGluR5 antagonist).
- Electrophysiological studies in neuronal cultures to assess NMDA receptor current modulation.
- Calcium imaging to evaluate mGlu4 potentiation in transfected cells .
Q. What synthesis routes are reported for SIB-1893, and what are the critical reaction conditions?
Synthesis typically involves:
- Wittig reaction : Condensation of 2-methyl-6-pyridinecarboxaldehyde with benzyltriphenylphosphonium bromide under basic conditions (e.g., NaOH in dichloromethane) to form the styryl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer, confirmed via NMR and HPLC (>95% purity) .
- Key parameters: Strict temperature control (<40°C) to prevent isomerization and anhydrous conditions to avoid hydrolysis .
Q. What experimental models demonstrate the neuroprotective effects of SIB-1893?
- In vitro : Cortical neuron cultures exposed to NMDA or glutamate excitotoxicity; SIB-1893 (10–50 µM) reduces lactate dehydrogenase (LDH) release and apoptosis .
- In vivo : Traumatic brain injury (TBI) models in rodents (e.g., controlled cortical impact). Intraperitoneal administration (1–10 mg/kg) decreases lesion volume and improves motor function .
Advanced Research Questions
Q. How do dosage variations of SIB-1893 affect outcomes in TBI models, and how can optimal dosing be determined?
- Dose-response studies reveal a biphasic effect: Neuroprotection peaks at 5 mg/kg (50% reduction in neuronal loss), but higher doses (>10 mg/kg) show diminished efficacy due to off-target NMDA receptor blockade .
- Pharmacokinetic profiling : Measure brain penetration via LC-MS/MS. SIB-1893 achieves maximal brain concentration at 30 min post-injection (Cmax = 1.2 µM) .
- Therapeutic window : Administer within 2 hours post-TBI for maximal efficacy, as delayed dosing (>6 hours) fails to mitigate secondary injury .
Q. What contradictory findings exist regarding SIB-1893’s dual modulation of NMDA and mGluR5, and how can these be resolved?
- Conflict : SIB-1893 is reported as an mGluR5 antagonist but also reduces NMDA-induced toxicity. Some studies attribute neuroprotection solely to mGluR5 inhibition, while others implicate NMDA receptor cross-talk .
- Resolution strategies :
- Use mGluR5 knockout mice to isolate NMDA effects.
- Apply selective NMDA blockers (e.g., MK-801) alongside SIB-1893 to dissect receptor contributions .
Q. What methodological considerations are critical for ensuring SIB-1893 stability in long-term neuroprotection studies?
- Storage : Store at –20°C in anhydrous DMSO to prevent degradation (half-life >6 months under these conditions) .
- In vivo stability : Monitor metabolite formation (e.g., oxidized derivatives via CYP450 enzymes) using LC-HRMS. Major metabolites lack neuroprotective activity, necessitating frequent dosing .
- Formulation : Use cyclodextrin-based carriers to enhance aqueous solubility and bioavailability in chronic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
